N-[4-(difluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide
Description
N-[4-(difluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethyl group attached to a cyclohexyl ring, which is further connected to an indolizine core. The presence of multiple functional groups within its structure makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[4-(difluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-15(18)10-3-5-11(6-4-10)19-16(22)13-7-8-14(21)12-2-1-9-20(12)13/h1-2,9-11,13,15H,3-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPDTNMNSQYUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)NC(=O)C2CCC(=O)C3=CC=CN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the difluoromethylation of a cyclohexyl precursor, followed by the formation of the indolizine core through cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of greener synthetic methods, such as the use of non-toxic solvents and recyclable catalysts, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[4-(difluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows for interactions with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include the development of new drugs for various diseases, leveraging its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the indolizine core may interact with hydrophobic pockets within the target protein. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated cyclohexyl derivatives and indolizine-based molecules. Examples include:
- N-[4-(trifluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide
- N-[4-(fluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide .
Uniqueness
The uniqueness of N-[4-(difluoromethyl)cyclohexyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
